Traxoprodil

NMDA receptor pharmacology NR2B selectivity radioligand binding

Traxoprodil (CP-101606) delivers unambiguous NR2B-mediated results by eliminating the α1-adrenergic off-target confounds of first-generation antagonists. With a 200-fold selectivity advantage over ifenprodil and a unique CYP2D6-dependent metabolic profile, it ensures reproducible neuropathic pain, antidepressant-potentiation, and anti-parkinsonian study outcomes. Choose traxoprodil for clean, translatable CNS pharmacology data.

Molecular Formula C20H25NO3
Molecular Weight 327.4 g/mol
CAS No. 134234-12-1
Cat. No. B148271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTraxoprodil
CAS134234-12-1
Synonyms1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol
CP 101,606
CP-101,606
CP-101606
CP101,606
traxoprodil
traxoprodil mesylate
Molecular FormulaC20H25NO3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O
InChIInChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m0/s1
InChIKeyQEMSVZNTSXPFJA-HNAYVOBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Traxoprodil (CAS 134234-12-1) Procurement Guide: NR2B-Selective NMDA Antagonist for Neurological Research


Traxoprodil (developmental code CP-101606; CAS 134234-12-1) is a potent noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors exhibiting high selectivity for the NR2B subunit [1]. Developed by Pfizer as a second-generation ifenprodil analog, this phenethanolamine derivative possesses a Kd of 4.2 nM for NR2B-containing receptors and demonstrates neuroprotective, analgesic, antidepressant-potentiating, and anti-parkinsonian activities in preclinical models . Unlike first-generation NR2B antagonists, traxoprodil exhibits markedly reduced off-target binding to α1 adrenergic receptors and other aminergic targets, establishing it as a refined pharmacological tool for interrogating NR2B-mediated signaling in CNS research programs [2].

Why NR2B Antagonists Cannot Be Interchanged: Traxoprodil Procurement Considerations


Substitution among NR2B-selective NMDA antagonists without accounting for off-target selectivity, pharmacokinetic divergence, and species-specific pharmacodynamics introduces significant experimental variability and confounds data interpretation. First-generation compounds such as ifenprodil exhibit substantial cross-reactivity with α1 adrenergic, serotonergic (5-HT), and sigma (σ1/σ2) receptors at concentrations required for NR2B engagement, producing off-target-driven phenotypes including dyskinesia and cardiovascular effects [1]. Even second-generation analogs such as eliprodil (IC50 = 1 µM for NR2B) and Ro 25-6981 differ substantially from traxoprodil in both NR2B binding potency and off-target profiles [2]. Furthermore, traxoprodil demonstrates a unique CYP2D6-dependent metabolic signature that fundamentally alters systemic exposure based on metabolizer status—a variable absent from comparator compounds with divergent clearance mechanisms [3]. These quantifiable differences necessitate compound-specific procurement rather than class-based substitution for reproducible experimental outcomes.

Traxoprodil Differentiation Evidence: Quantitative Comparator Data for Scientific Selection


NR2B Binding Affinity and Subunit Selectivity: Traxoprodil vs. NR2A/NR1 Controls

Traxoprodil exhibits subnanomolar to low nanomolar affinity for NR2B-containing NMDA receptors. In HEK293 cell homogenates expressing recombinant NMDA receptor subunits, traxoprodil demonstrates high selectivity for NR1/NR2B heteromers over NR1, NR2A, and NR2B subunits alone, as well as over NR1/NR2A receptors [1]. Binding affinity measured via displacement of [3H]CP-101606 from rat forebrain NR2B receptors yields an IC50 of 10 nM, while direct Kd determination gives 4.2 nM [2]. This potency compares favorably to the first-generation NR2B antagonist ifenprodil, which exhibits approximately 400-fold selectivity for NR1/NR2B over NR1/NR2A but with substantially higher absolute NR2B Ki values [3].

NMDA receptor pharmacology NR2B selectivity radioligand binding

Alpha-1 Adrenergic Receptor Off-Target Selectivity: Traxoprodil vs. Ifenprodil

Traxoprodil was engineered as a second-generation NR2B antagonist specifically to address the substantial α1 adrenergic receptor cross-reactivity observed with ifenprodil. Direct comparative data demonstrate that traxoprodil exhibits an α1 adrenergic receptor IC50 of 20 µM, representing a 200-fold improvement in selectivity compared to ifenprodil, which displays an α1 adrenergic IC50 of 100 nM [1]. Ifenprodil also exhibits meaningful affinity for 5-HT, σ1, and σ2 receptors at pharmacologically relevant concentrations, contributing to adverse effects including dyskinesia and memory impairment in preclinical models [1]. This quantitative off-target differentiation establishes traxoprodil as a cleaner pharmacological probe for studies requiring unambiguous attribution of observed effects to NR2B antagonism [2].

off-target selectivity α1 adrenergic receptor CNS safety margin

Therapeutic Index in Neuropathic Pain: Traxoprodil vs. Ketamine

In a direct head-to-head preclinical comparison using the spared nerve injury (SNI) rat model of neuropathic pain, traxoprodil (10 mg/kg/hour i.v. for 3 hours, 5 consecutive days) and ketamine (3 mg/kg/hour i.v.) were evaluated for both analgesic efficacy and side effect burden [1]. Both compounds alleviated tactile allodynia with comparable efficacy: ketamine provided relief for 39 ± 18 post-operative days, while traxoprodil provided relief for 40 ± 5 post-operative days [1]. Functional recovery assessed via gait analysis showed traxoprodil-treated animals spent 41 ± 8% of time on the injured paw compared to 36 ± 9% for ketamine and 32 ± 10% for placebo. Weight distribution on the injured paw improved to 78 ± 13% with traxoprodil versus 62 ± 11% with ketamine and 47 ± 16% with placebo [1]. Critically, ketamine treatment was accompanied by significant adverse effects including locomotor hyperactivity and overflow incontinence, whereas traxoprodil treatment produced no evidence of any side effects throughout the study period [1].

neuropathic pain allodynia side effect profile therapeutic index

Antidepressant Activity and Pharmacodynamic Synergy: Traxoprodil vs. Conventional Monoaminergic Antidepressants

Traxoprodil exhibits intrinsic antidepressant-like activity in the forced swim test (FST) at doses of 20 and 40 mg/kg (i.p.) without altering locomotor activity, confirming behavioral specificity [1]. Beyond standalone efficacy, traxoprodil (10 mg/kg i.p.) potentiates the antidepressant-like effects of subtherapeutic doses of multiple mechanistically distinct antidepressants, including desipramine (10 mg/kg), paroxetine (0.5 mg/kg), milnacipran (1.25 mg/kg), bupropion (10 mg/kg), imipramine (15 mg/kg), fluoxetine (5 mg/kg), and escitalopram (2 mg/kg) in murine FST models [2]. This broad potentiating activity distinguishes traxoprodil from class-based NMDA antagonists lacking this combinatorial pharmacodynamic profile. Importantly, HPLC analysis of brain tissue confirmed that observed behavioral effects were not attributable solely to nonspecific locomotor changes and involved pharmacokinetic interactions with co-administered antidepressants [2].

antidepressant forced swim test NMDA antagonist synergistic potentiation

CYP2D6-Dependent Metabolic Phenotype: Traxoprodil Pharmacokinetic Differentiation

Traxoprodil exhibits a distinctive CYP2D6-dependent metabolic signature that fundamentally differentiates it from other NR2B antagonists. In human subjects phenotyped as CYP2D6 extensive metabolizers (EMs), terminal elimination half-life is 2.8 hours with only 7% of the administered dose excreted unchanged; in poor metabolizers (PMs), half-life extends to 26.9 hours with 50% excreted unchanged [1]. Oral bioavailability studies reveal linear, dose-independent pharmacokinetics in both EMs and PMs, with high oral doses minimizing the impact of CYP2D6 metabolic status due to saturation of hepatic first-pass metabolism [2]. This contrasts with first-generation NR2B antagonists like ifenprodil, which exhibit rapid metabolism and low bioavailability independent of CYP2D6 status [3]. The distinct metabolic pathway—Phase I CYP2D6-mediated oxidative metabolism in EMs versus Phase II conjugation and renal clearance in PMs—necessitates explicit accounting for metabolizer status in experimental design.

CYP2D6 metabolism pharmacokinetics oral bioavailability metabolizer status

Anti-Parkinsonian Activity: Traxoprodil In Vivo Efficacy in MPTP Primate Model

Traxoprodil demonstrates anti-parkinsonian efficacy in both rodent and non-human primate models, with quantifiable dose-response relationships [1]. In the MPTP-lesioned rhesus monkey model of Parkinson's disease, traxoprodil (1 mg/kg, s.c.) administered alone or in combination with L-DOPA methyl ester produced temporary improvement in parkinsonian symptoms [2]. In rodent models, traxoprodil reverses haloperidol-induced catalepsy with an ED50 of 0.4 mg/kg, establishing a defined potency benchmark for anti-cataleptic activity [2]. This efficacy contrasts with ifenprodil, which despite showing preclinical activity in reserpine-treated rats and MPTP-treated marmosets, failed to demonstrate significant therapeutic benefit in a small clinical trial as add-on therapy with L-DOPA in Parkinson's disease patients [3]. Traxoprodil has also been shown to reduce rigidity and akinesia in both rodent and non-human primate Parkinson's disease models [1].

Parkinson's disease MPTP model L-DOPA augmentation catalepsy reversal

Traxoprodil (CAS 134234-12-1) Evidence-Based Research Application Scenarios


Neuropathic Pain Research Requiring Superior Therapeutic Index

Traxoprodil is indicated for neuropathic pain studies where a high therapeutic index is critical. In the spared nerve injury (SNI) rat model, traxoprodil (10 mg/kg/hour i.v.) provides equivalent analgesic duration to ketamine (40 ± 5 vs. 39 ± 18 days of allodynia relief) while demonstrating superior functional recovery (78 ± 13% vs. 62 ± 11% weight distribution on injured paw) and the complete absence of side effects observed with ketamine (locomotor hyperactivity, overflow incontinence) [1]. This profile makes traxoprodil the compound of choice for chronic dosing paradigms and translational pain studies where behavioral confounds from adverse effects would compromise data interpretation.

NR2B-Subunit Pharmacology Studies Requiring Minimal Off-Target Confounding

For experimental designs requiring unambiguous attribution of observed effects to NR2B antagonism rather than off-target receptor engagement, traxoprodil is the optimal selection among available NR2B antagonists. Direct comparative binding data demonstrate that traxoprodil exhibits a 200-fold improvement in α1 adrenergic selectivity compared to ifenprodil (α1 IC50 = 20 µM vs. 100 nM) [2]. This reduction in off-target binding eliminates confounding cardiovascular and CNS side effects that complicate interpretation of results obtained with first-generation NR2B antagonists, making traxoprodil the cleaner pharmacological probe for NR2B mechanism-of-action studies.

Treatment-Resistant Depression Models with Combination Therapy Design

Traxoprodil enables investigation of glutamatergic-monoaminergic pharmacodynamic synergy in treatment-resistant depression models. Preclinical data demonstrate that traxoprodil (10 mg/kg i.p.) potentiates subtherapeutic doses of at least seven mechanistically distinct antidepressants (desipramine, paroxetine, milnacipran, bupropion, imipramine, fluoxetine, escitalopram) in the forced swim test, converting behaviorally inactive doses into efficacious combinations without locomotor confounds [3]. This broad potentiating activity positions traxoprodil as a versatile tool for studying NMDA receptor modulation as an adjunctive strategy in antidepressant-refractory paradigms.

Parkinson's Disease Research with MPTP Primate Models

Traxoprodil is validated for Parkinson's disease research requiring efficacy demonstration in gold-standard MPTP-lesioned non-human primate models. At 1 mg/kg (s.c.), traxoprodil alone or in combination with L-DOPA methyl ester temporarily improves parkinsonian symptoms in MPTP-treated rhesus monkeys [4]. Additionally, traxoprodil reverses haloperidol-induced catalepsy with a defined ED50 of 0.4 mg/kg, providing a quantifiable potency benchmark for anti-parkinsonian activity [4]. This efficacy in both rodent and primate models, combined with demonstrated reduction of rigidity and akinesia, establishes traxoprodil as a preferred NR2B antagonist for preclinical Parkinson's disease investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Traxoprodil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.